molecular formula C11H18O2 B7884962 (1S)-1,7,7-trimethylnorbornane-2-carboxylic acid;(1S)-(-)-Camphanic acid

(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid;(1S)-(-)-Camphanic acid

Cat. No.: B7884962
M. Wt: 182.26 g/mol
InChI Key: ZURRKVIQUKNLHF-AYVLWNQUSA-N
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Description

(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid, also known as (1S)-(-)-Camphanic acid, is a chiral compound derived from camphor. It is a bicyclic monoterpene with a carboxylic acid functional group. This compound is notable for its use in various chemical reactions and its role as a chiral auxiliary in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of camphor using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of (1S)-1,7,7-trimethylnorbornane-2-carboxylic acid often involves large-scale oxidation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity (1S)-1,7,7-trimethylnorbornane-2-carboxylic acid suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form camphoric acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and other strong oxidizing agents under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Thionyl chloride (SOCl2) for converting the carboxylic acid to an acid chloride, followed by reaction with nucleophiles.

Major Products Formed

    Oxidation: Camphoric acid.

    Reduction: (1S)-1,7,7-trimethylnorbornane-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.

    Industry: Utilized in the synthesis of fine chemicals and as a resolving agent for chiral compounds.

Mechanism of Action

The mechanism of action of (1S)-1,7,7-trimethylnorbornane-2-carboxylic acid involves its interaction with various molecular targets. As a chiral auxiliary, it forms diastereomeric complexes with substrates, facilitating selective reactions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    Camphoric acid: A dicarboxylic acid derived from the oxidation of camphor.

    Camphorquinone: A diketone derived from camphor, used as a photoinitiator in polymer chemistry.

    Isoborneol: A monoterpene alcohol related to camphor, used in fragrance and flavor industries.

Uniqueness

(1S)-1,7,7-trimethylnorbornane-2-carboxylic acid is unique due to its specific chiral configuration and its role as a versatile chiral auxiliary. Its ability to induce chirality in target molecules and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(1S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-10(2)7-4-5-11(10,3)8(6-7)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13)/t7?,8?,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURRKVIQUKNLHF-AYVLWNQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)C(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC(C1(C)C)CC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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